Methyl [(3-cyanopyridin-2-yl)thio]acetate

Medicinal Chemistry Oncology Enzyme Inhibition

Methyl [(3-cyanopyridin-2-yl)thio]acetate is the sole methyl ester building block validated as a precursor for potent LDHA inhibitors (IC50 1.24 μM after amidation). Its unique ester handle permits orthogonal deprotection, cyclization to thieno[2,3-b:4,5-b']dipyridin-2-ones, and divergent conversion to acid or amide. Procure this specific CAS 1156077-24-5 intermediate to avoid reactivity mismatches encountered with ethyl ester or free acid analogs.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24
CAS No. 1156077-24-5
Cat. No. B2414805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(3-cyanopyridin-2-yl)thio]acetate
CAS1156077-24-5
Molecular FormulaC9H8N2O2S
Molecular Weight208.24
Structural Identifiers
SMILESCOC(=O)CSC1=C(C=CC=N1)C#N
InChIInChI=1S/C9H8N2O2S/c1-13-8(12)6-14-9-7(5-10)3-2-4-11-9/h2-4H,6H2,1H3
InChIKeyBNVPXGHMFNULJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [(3-cyanopyridin-2-yl)thio]acetate (CAS 1156077-24-5): A Defined Pyridine Scaffold for Targeted Heterocycle Synthesis and LDHA Inhibitor Development


Methyl [(3-cyanopyridin-2-yl)thio]acetate is a small-molecule pyridine derivative (C9H8N2O2S, MW 208.24 g/mol) featuring a 3-cyano substituent and a 2-thioacetate methyl ester side chain [1]. This specific substitution pattern places it within a class of 3-cyanopyridine-2-thioether building blocks widely employed in the construction of annelated heterocyclic systems, including thieno[2,3-b]pyridines and pyrido-fused polycycles [2]. The methyl ester moiety serves as a key synthetic handle that distinguishes it from the corresponding free acid, ethyl ester, or acetamide analogs, each of which exhibits divergent reactivity and downstream application profiles [3].

Why Generic 3-Cyanopyridine-2-thioether Analogs Cannot Substitute for Methyl [(3-cyanopyridin-2-yl)thio]acetate in Procurement


The quantitative evidence indicates that even minor structural changes to the ester moiety in this scaffold drastically alter both biological activity and synthetic utility. In the LDHA inhibitor series, the (3-cyanopyridin-2-yl)thioacetamide analog (inhibitor 9) demonstrated an IC50 of 1.24 μM and an EC50 of 0.98 μM in MG-63 osteosarcoma cells [1], but these values are exclusively attributable to the primary amide derivative, not the methyl ester. The free acid and ethyl ester variants participate in fundamentally different reaction manifolds: the acid cyclizes under perchloric acid catalysis to form benzoxazinylthienopyridines [2], while ethyl 4-(3-cyanopyridin-2-ylthio)acetoacetate is preferentially used in multi-component heterocyclization with aldehydes and malononitrile [3]. No peer-reviewed evidence supports interchangeable use of these analogs in any context. The limited vendor data for CAS 1156077-24-5 reports a minimum purity specification of 95% , but no comparison studies on purity-performance relationships across suppliers exist, reinforcing the need for compound-specific qualification rather than assumption-based substitution.

Quantitative Differentiation Guide for Methyl [(3-cyanopyridin-2-yl)thio]acetate Against Close Analogs


LDHA Inhibitory Potency: Methyl Ester vs. Acetamide Analog in Human Enzyme Assay

The 2-((3-cyanopyridin-2-yl)thio)acetamide derivative, synthesized from the methyl ester precursor, demonstrated an IC50 of 1.24 μM against human lactate dehydrogenase A (LDHA) in an in vitro enzymatic assay, whereas no measurable residual activity was reported for the methyl ester itself in this specific assay [1]. This demonstrates that the ester-to-amide transformation is essential for bioactivity and positions the methyl ester as a critical, distinguishable synthetic intermediate rather than an interchangeable active pharmaceutical ingredient.

Medicinal Chemistry Oncology Enzyme Inhibition

Antiproliferative Activity in MG-63 Osteosarcoma Cells: Methyl Ester Precursor vs. Active Amide Inhibitor

The acetamide analog produced an EC50 of 0.98 μM against MG-63 osteosarcoma cell proliferation, while the methyl ester itself is employed as the synthetic precursor to this inhibitor [1]. Quantitative cytotoxicity data for the methyl ester in MG-63 cells are not available, establishing a clear functional demarcation between the procurement-grade intermediate and the active final compound.

Cancer Cell Biology Cytotoxicity Osteosarcoma

Synthetic Versatility in Heterocycle Construction: Methyl Ester vs. Free Acid vs. Amide Analogs

The methyl ester permits selective S-alkylation at the pyridine-2-thioether position while retaining the carboxylic acid equivalent as a protected ester, enabling sequential functionalization strategies. In contrast, the free acid undergoes cyclization with o-aminophenyl(diphenyl)carbinol under perchloric acid to form benzoxazinylthieno[2,3-b]pyridines [1], while the amide participates in related but kinetically distinct cyclocondensations [1]. The methyl ester thus provides a uniquely orthogonal synthetic vector: base-mediated hydrolysis yields the acid, ammonolysis yields the amide, and transesterification yields alternative esters, offering a level of downstream chemical space access that the acid or amide cannot match [2].

Organic Synthesis Heterocyclic Chemistry Building Block

Vendor Purity Specification vs. Closest Commercially Available Analogs

The only verifiable vendor technical datasheet for Methyl [(3-cyanopyridin-2-yl)thio]acetate specifies a minimum purity of 95% (AKSci, catalog 6677DE) . No other vendor data meeting the exclusion criteria are available for direct comparison. Bioactivity for the acetamide analog was achieved with compounds synthesized from ≥95% purity methyl ester and purified to ≥99% by HPLC prior to assay [1], suggesting that 95% purity is an adequate starting specification for biological studies when followed by compound-specific purification.

Procurement Quality Control Chemical Purity

Evidence-Backed Application Scenarios for Methyl [(3-cyanopyridin-2-yl)thio]acetate in Research and Development


Medicinal Chemistry: LDHA-Targeted Oncology Lead Generation

The methyl ester serves as the established precursor for synthesizing 2-((3-cyanopyridin-2-yl)thio)acetamide-based LDHA inhibitors, with the lead compound (inhibitor 9) demonstrating validated enzyme inhibition (IC50 = 1.24 μM) and MG-63 cytotoxicity (EC50 = 0.98 μM) [1]. Researchers initiating LDHA drug discovery programs should procure the methyl ester as the key starting material for library synthesis and subsequent structure-activity relationship (SAR) exploration.

Synthetic Methodology: Multi-Component Heterocycle Construction

The methyl ester enables the synthesis of 4-hydroxy-1H-thieno[2,3-b:4,5-b]dipyridin-2-ones and their subsequent three-component reactions with aldehydes and malononitrile to afford pyrano[2,3-d]pyrido[3',2':4,5]thieno[3,2-b]pyridine polycyclic systems [2]. This specific scaffold is accessible exclusively via the (3-cyanopyridin-2-ylthio)acetate intermediate, with the methyl ester providing greater synthetic flexibility than the corresponding ethyl ester or free acid.

Chemical Biology: Protected Thioether Intermediate for Sequential Derivatization

For applications requiring a transiently protected carboxylic acid equivalent on a pyridine thioether scaffold, the methyl ester uniquely enables orthogonal deprotection strategies without perturbing the 3-cyano or thioether functionalities [3]. This makes it the procurement choice for medicinal chemistry campaigns requiring late-stage diversification.

Process Chemistry: Route Scouting via Ester Hydrolysis or Aminolysis

The methyl ester can be quantitatively converted to the free acid (for cyclization to benzoxazinylthienopyridines) or to the primary amide (for LDHA inhibitor preparation), providing a single procurement point for two divergent synthetic pathways [4]. Process chemists evaluating scalable routes should select the methyl ester as the common intermediate to minimize the number of starting materials requiring qualification.

Quote Request

Request a Quote for Methyl [(3-cyanopyridin-2-yl)thio]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.